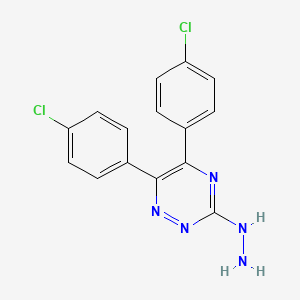
2,5-Dihydro-1H-borol-1-yl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dihydro-1H-borol-1-yl is a chemical compound with the molecular formula C₄H₇B. It is a boron-containing heterocycle, which makes it an interesting subject of study in the field of organic chemistry. The presence of boron in its structure imparts unique chemical properties that are valuable in various applications, including catalysis and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dihydro-1H-borol-1-yl typically involves the triflation of N-Boc-3-oxopyrrolidine followed by palladium-catalyzed borylation. This method has been optimized to achieve high efficiency using t-BuOK as a base for the triflation step . The reaction conditions are mild and can be performed using commercially available reagents and standard laboratory equipment.
Industrial Production Methods: For industrial-scale production, the same synthetic route can be scaled up. The method allows the production of up to 60 grams of the target compound in one run. The boropinacolate form of the compound is advantageous for immediate synthesis of coupling products, while the trifluoroborate form is more convenient for storage and commercialization .
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Dihydro-1H-borol-1-yl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert it into different boron-hydride species.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Palladium-catalyzed cross-coupling reactions are common, using reagents like aryl halides and organometallic compounds.
Major Products: The major products formed from these reactions include boronic acids, boron-hydride species, and various substituted boron-containing compounds .
Wissenschaftliche Forschungsanwendungen
2,5-Dihydro-1H-borol-1-yl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: The compound is studied for its potential use in drug development and as a probe in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials
Wirkmechanismus
The mechanism of action of 2,5-Dihydro-1H-borol-1-yl involves its interaction with various molecular targets. The boron atom in its structure can form stable complexes with different ligands, which can modulate the activity of enzymes and other proteins. The compound’s effects are mediated through pathways involving boron-ligand interactions, which can influence cellular processes and biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
2,5-Dihydro-1H-pyrrol-3-yl Boronic Derivatives: These compounds share a similar boron-containing heterocyclic structure and are used in similar applications.
Benzoborirenes: These compounds also contain boron and exhibit unique reactivity due to the presence of a strained three-membered ring.
Uniqueness: 2,5-Dihydro-1H-borol-1-yl is unique due to its specific boron-containing structure, which imparts distinct chemical properties. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound for research and industrial use .
Eigenschaften
CAS-Nummer |
143172-46-7 |
|---|---|
Molekularformel |
C4H6B |
Molekulargewicht |
64.90 g/mol |
InChI |
InChI=1S/C4H6B/c1-2-4-5-3-1/h1-2H,3-4H2 |
InChI-Schlüssel |
QRCNSACEUBMQDE-UHFFFAOYSA-N |
Kanonische SMILES |
[B]1CC=CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenol](/img/structure/B12561774.png)
![1,3-Dimethyl-6-[(2-phenyloxiran-2-yl)methyl]pyrimidine-2,4-dione](/img/structure/B12561776.png)
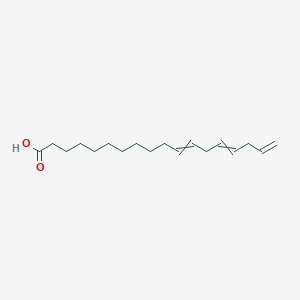
![Carbamic acid, methyl[(tributylstannyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B12561790.png)

![N-{[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-3-yl]methylidene}hydroxylamine](/img/structure/B12561799.png)
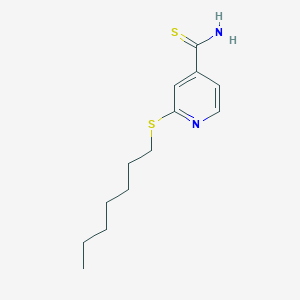

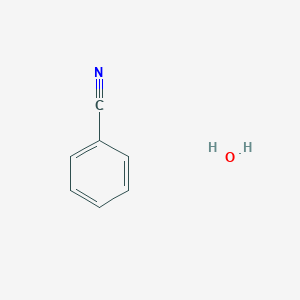
![2-Hydroxy-6-[(3,4,5-trimethoxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12561815.png)
![4-Piperidineacetic acid, 1-[(3R)-3-[[2-fluoro-4-(imino-3-thiazolidinylmethyl)benzoyl]amino]-2,2-dimethyl-1-oxopentyl]-, ethyl ester](/img/structure/B12561818.png)
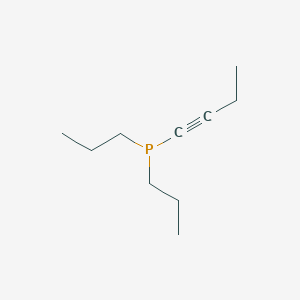
![8-Hydroxy-6-[(E)-(1,3-thiazol-2-yl)diazenyl]quinoline-5-sulfonic acid](/img/structure/B12561842.png)
